

# IUPAC name for C<sub>8</sub>H<sub>6</sub>BrClO<sub>3</sub>S

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## Compound of Interest

Compound Name: 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

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An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-3-(chlorosulfonyl)acetophenone

Audience: Researchers, scientists, and drug development professionals. Topic: IUPAC Name and Technical Profile for C<sub>8</sub>H<sub>6</sub>BrClO<sub>3</sub>S

## Abstract

The molecular formula C<sub>8</sub>H<sub>6</sub>BrClO<sub>3</sub>S represents a variety of potential isomers. This guide focuses on a structurally plausible and synthetically valuable representative: 4-Bromo-3-(chlorosulfonyl)acetophenone. This compound is a trifunctional building block, incorporating a ketone, a halogen, and a highly reactive sulfonyl chloride moiety on an aromatic scaffold. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry and materials science due to their utility in constructing complex molecular architectures. This document provides a comprehensive overview of its structure, proposed synthesis, key reactions, and analytical characterization, grounded in established chemical principles and methodologies for related compounds.

## Nomenclature and Structural Elucidation

The systematic IUPAC name for the selected isomer is 4-bromo-3-(chlorosulfonyl)acetophenone. This name is derived by identifying the parent structure as acetophenone (a benzene ring substituted with an acetyl group, -COCH<sub>3</sub>). The ring is further substituted with a bromine atom at position 4 and a chlorosulfonyl group (-SO<sub>2</sub>Cl) at position 3, relative to the acetyl group at position 1.

Structural Confirmation: Unambiguous identification of 4-Bromo-3-(chlorosulfonyl)acetophenone would be achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show characteristic signals for the three aromatic protons, with splitting patterns dictated by their ortho- and meta- relationships, as well as a singlet for the methyl protons of the acetyl group.
  - $^{13}\text{C}$  NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a strong absorption around  $1680\text{ cm}^{-1}$  for the carbonyl ( $\text{C}=\text{O}$ ) stretch, and two strong absorptions around  $1370\text{ cm}^{-1}$  and  $1180\text{ cm}^{-1}$  for the asymmetric and symmetric stretches of the sulfonyl chloride ( $\text{S}=\text{O}$ ) group, respectively.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula  $\text{C}_8\text{H}_6\text{BrClO}_3\text{S}$ , while the isotopic pattern would be characteristic for a molecule containing both bromine and chlorine atoms.

Caption: 2D structure of 4-bromo-3-(chlorosulfonyl)acetophenone.

## Physicochemical Properties

While experimental data for this specific compound is not readily available, its properties can be reliably estimated based on structurally similar compounds like 4-bromobenzenesulfonyl chloride.<sup>[1]</sup>

Property	Estimated Value	Rationale / Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClO <sub>3</sub> S	-
Molecular Weight	313.56 g/mol	-
Appearance	White to off-white crystalline solid	Typical for aromatic sulfonyl chlorides.[1]
Melting Point	85 - 95 °C	Increased from 4-bromo-2-chlorobenzenesulfonyl chloride (76-81 °C) due to higher molecular weight and potential for stronger intermolecular forces from the ketone group. [2]
Solubility	Insoluble in water; Soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Acetone).	The sulfonyl chloride group reacts with water. General solubility profile for similar compounds.[1]
Reactivity	Highly reactive towards nucleophiles (water, alcohols, amines). Corrosive.	The sulfonyl chloride is a potent electrophile.[1]

## Synthesis and Mechanistic Insights

A robust and scalable synthesis for 4-bromo-3-(chlorosulfonyl)acetophenone can be designed via the direct electrophilic chlorosulfonation of 4-bromoacetophenone. This method is widely used for the industrial preparation of substituted benzenesulfonyl chlorides.[3][4]

## Experimental Protocol: Synthesis

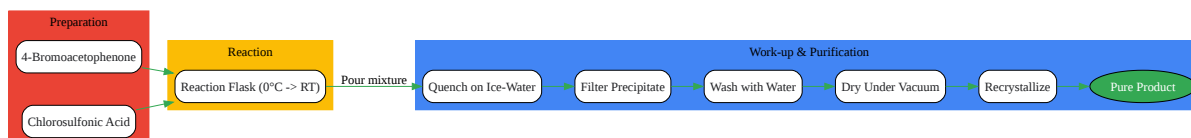
- Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-bromoacetophenone (1.0 eq). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
- Reagent Addition:** Slowly add chlorosulfonic acid (HSO<sub>3</sub>Cl, 4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Chlorosulfonic

acid serves as both the reactant and the solvent.[5]

- **Reaction:** After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then slowly warm to room temperature and continue stirring for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
- **Work-up:** Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the solid product.
- **Isolation:** Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral to pH paper.
- **Purification:** Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

## Causality and Mechanism

The choice of 4-bromoacetophenone as the starting material is strategic. The chlorosulfonation reaction is an electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The incoming electrophile ( $^+\text{SO}_2\text{Cl}$ ) will be directed to the positions ortho to the bromine and meta to the acetyl group. The position C-3 satisfies both criteria, leading to high regioselectivity for the desired product.



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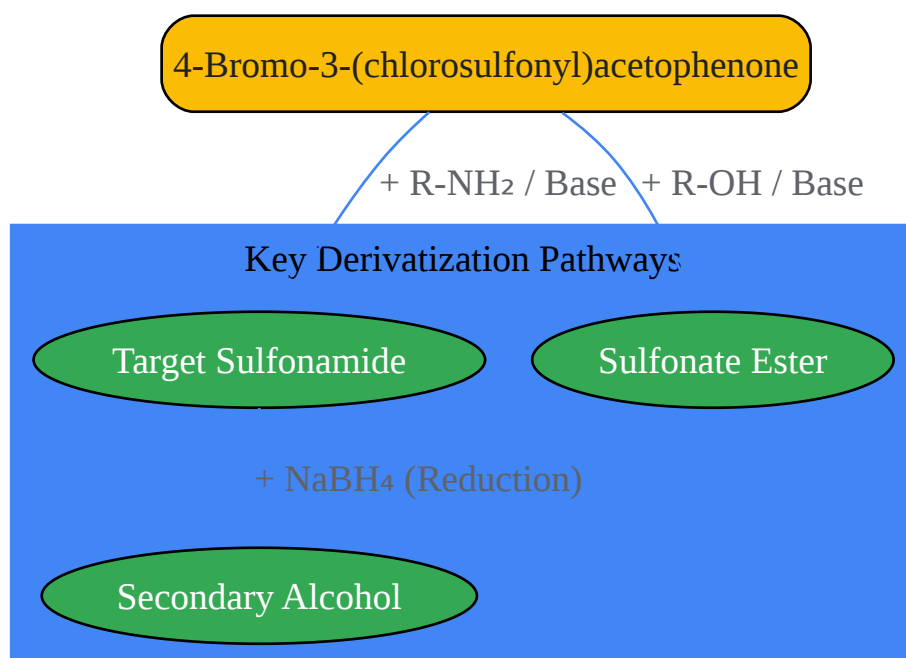
Caption: Workflow for the synthesis of 4-bromo-3-(chlorosulfonyl)acetophenone.

## Key Reactions and Applications in Drug Development

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride functional group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The sulfonamide linkage is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants.

### Experimental Protocol: Sulfonamide Synthesis

- **Setup:** Dissolve 4-bromo-3-(chlorosulfonyl)acetophenone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
- **Nucleophile Addition:** Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to the solution. The base scavenges the HCl byproduct.
- **Reaction:** Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC.
- **Work-up:** Upon completion, dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.



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